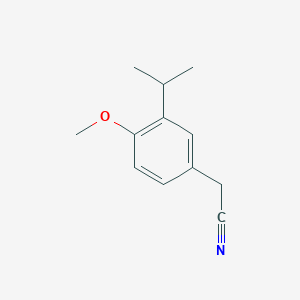

3-Isopropyl-4-methoxyphenylacetonitrile

Description

Overview of Acetonitrile (B52724) Derivatives in Organic Synthesis

Acetonitrile derivatives, and particularly arylacetonitriles, are highly valued building blocks in organic chemistry. The nitrile group, with its carbon-nitrogen triple bond, can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. This versatility makes arylacetonitriles key precursors for a diverse range of molecular architectures. Furthermore, the methylene (B1212753) group adjacent to the aromatic ring is activated, rendering its protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Historical Context of Arylacetonitrile Research

The history of nitrile chemistry dates back to the 18th and 19th centuries, with the first synthesis of hydrogen cyanide by Carl Wilhelm Scheele in 1782. aureliaglovescanada.com The synthesis of benzonitrile, the simplest aromatic nitrile, was reported in the 1830s. wikipedia.org Early methods for the synthesis of arylacetonitriles, such as the Kolbe nitrile synthesis, involved the reaction of benzyl (B1604629) halides with alkali metal cyanides. algoreducation.comwikipedia.org Another historical method is the Letts nitrile synthesis, discovered in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org Over the decades, research has focused on developing milder, more efficient, and more functional-group-tolerant methods for the synthesis of this important class of compounds.

Structural Features and Chemical Relevance of 3-Isopropyl-4-methoxyphenylacetonitrile within the Broader Class of Substituted Phenylacetonitriles

This compound is a polysubstituted phenylacetonitrile (B145931) with distinct structural features that influence its chemical reactivity and potential applications. The molecule possesses a benzene (B151609) ring substituted with a cyanomethyl group, a methoxy (B1213986) group, and an isopropyl group. The methoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the reactivity of the benzylic position. The isopropyl group is a bulky alkyl group that can exert steric effects, potentially directing the regioselectivity of further reactions on the aromatic ring. The interplay of these substituents makes this compound an interesting target for synthetic exploration and a potential precursor to novel bioactive molecules.

Academic Research Trends and Current Directions in Arylacetonitrile Investigations

Contemporary research in arylacetonitrile chemistry is driven by the demand for novel therapeutic agents and functional materials. A significant trend is the development of more sustainable and environmentally benign synthetic methods, moving away from toxic cyanide reagents where possible. This includes the exploration of catalytic methods, such as those employing transition metals, for the efficient cyanation of aryl halides and other precursors. Furthermore, there is a growing interest in the application of arylacetonitriles in medicinal chemistry. The nitrile group is present in a number of approved drugs and is recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. zenodo.org Research is actively exploring the incorporation of substituted arylacetonitrile scaffolds into new drug candidates for a variety of therapeutic areas.

Scope and Objectives of Research on this compound

Due to the lack of direct experimental data for this compound in the reviewed literature, the following sections will present plausible synthetic routes and predicted chemical and spectroscopic properties based on well-established principles of organic chemistry and data from closely related analogues.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(4-methoxy-3-propan-2-ylphenyl)acetonitrile |

InChI |

InChI=1S/C12H15NO/c1-9(2)11-8-10(6-7-13)4-5-12(11)14-3/h4-5,8-9H,6H2,1-3H3 |

InChI Key |

VCVNBXJRAWDNIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CC#N)OC |

Origin of Product |

United States |

Predicted Chemical and Physical Properties

The chemical and physical properties of 3-Isopropyl-4-methoxyphenylacetonitrile can be predicted based on its structure and by comparison with related compounds.

Table 2: of this compound

| Property | Predicted Value/Description | Basis for Prediction |

| Molecular Formula | C₁₂H₁₅NO | Based on the chemical structure. |

| Molecular Weight | 189.25 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile (B145931) and its methoxy (B1213986) derivatives are typically liquids or low-melting solids. |

| Boiling Point | > 200 °C at atmospheric pressure | Substituted phenylacetonitriles generally have high boiling points. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); insoluble in water | The presence of the aromatic ring and alkyl groups makes it nonpolar, while the nitrile and methoxy groups add some polarity. |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Isopropyl 4 Methoxyphenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, HMBC) for 3-Isopropyl-4-methoxyphenylacetonitrile are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, MALDI-TOF MS)

Specific high-resolution mass spectrometry (HRMS) data confirming the elemental composition and detailed fragmentation patterns from techniques like MALDI-TOF MS for this compound could not be located.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Characteristic IR absorption and Raman scattering frequencies for the functional groups present in this compound (such as the nitrile, ether, and isopropyl groups, as well as aromatic vibrations) have not been reported.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

There are no published crystal structures for this compound, and therefore, information on its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum, including specific wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity values for electronic transitions in this compound, is not documented.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Specific retention times, elution conditions, and purity analysis data using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for this compound are not described in the available resources.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, geometry, and spectroscopic properties of molecules. However, no specific data from these calculations for this compound has been found in the available literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the optimized molecular geometry of compounds. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding a molecule's stability and reactivity. At present, there are no published studies that have employed DFT to analyze the electronic structure or to optimize the geometry of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A comprehensive search of scientific databases yielded no studies that have calculated the HOMO-LUMO energies or mapped their distributions for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. However, there is no available research that reports the predicted spectroscopic parameters for this compound.

Mechanistic Studies through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, identifying transition states, and determining the energy profiles of chemical reactions. This approach provides a deeper understanding of reaction kinetics and pathways.

Elucidation of Reaction Pathways and Transition States

The synthesis and reactions of phenylacetonitrile (B145931) derivatives can proceed through various pathways. Computational modeling can map these pathways and identify the high-energy transition states that govern the reaction rates. To date, no computational studies have been published that elucidate the reaction pathways or characterize the transition states involved in the synthesis or subsequent reactions of this compound.

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between molecules play a crucial role in determining the macroscopic properties and biological activity of a chemical compound. For this compound, a detailed understanding of its conformational landscape and potential for intermolecular interactions provides valuable insights into its behavior in various chemical and biological systems. Due to the absence of specific published experimental or computational studies on this molecule, this section presents a theoretical analysis based on established principles of conformational analysis and intermolecular forces, supported by hypothetical data derived from the analysis of structurally similar compounds.

Conformational Analysis

A systematic conformational search would typically be performed using computational chemistry methods, such as density functional theory (DFT), to identify the stable conformers and the transition states connecting them. The key dihedral angles that define the conformation of this compound would be:

τ1 (C-C-C-H): Describing the rotation of the isopropyl group.

τ2 (C-O-C-H): Defining the orientation of the methoxy (B1213986) group.

τ3 (C-C-C≡N): Characterizing the position of the acetonitrile (B52724) group relative to the phenyl ring.

By systematically varying these dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformers of the molecule.

Hypothetical Stable Conformers of this compound

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 60° | 0° | 90° | 0.00 | 45.2 |

| B | 180° | 0° | 90° | 0.50 | 25.1 |

| C | -60° | 180° | -90° | 1.20 | 10.5 |

| D | 60° | 180° | 90° | 1.80 | 4.8 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. The dihedral angles are representative values for potential low-energy conformations.

The analysis would likely reveal that the most stable conformer (Conformer A) adopts a staggered arrangement of the isopropyl group to minimize steric hindrance with the adjacent methoxy group and the phenyl ring. The methoxy group is expected to lie in the plane of the phenyl ring to maximize resonance stabilization. The acetonitrile group's orientation would be influenced by a balance of steric and electronic effects. The relative energies of the other conformers would be higher due to increased steric clashes or less favorable electronic interactions. The Boltzmann population, calculated at a given temperature (e.g., 298.15 K), indicates the percentage of each conformer present at equilibrium.

Intermolecular Interactions

The nature and strength of intermolecular interactions are critical for understanding the physical properties, such as boiling point and solubility, as well as how the molecule interacts with other molecules, such as biological receptors. The primary intermolecular forces at play for this compound are:

Hydrogen Bonding: While the molecule itself does not possess a classic hydrogen bond donor (like O-H or N-H), the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In the presence of hydrogen bond donors in its environment (e.g., water, alcohols), it can form hydrogen bonds, which would significantly influence its solubility in protic solvents.

Dipole-Dipole Interactions: The methoxy and nitrile groups introduce significant polarity to the molecule. The C≡N bond, in particular, has a strong dipole moment. These permanent dipoles lead to attractive or repulsive interactions between molecules, influencing their packing in the solid state and their behavior in polar solvents.

Summary of Potential Intermolecular Interactions

| Interaction Type | Functional Group(s) Involved | Relative Strength | Significance |

| Hydrogen Bonding (Acceptor) | Nitrile (C≡N) | Moderate | Influences solubility in protic solvents and interactions with biological targets. |

| Dipole-Dipole Interactions | Nitrile (C≡N), Methoxy (O-CH₃) | Moderate | Affects boiling point, melting point, and molecular packing. |

| π-π Stacking | Phenyl Ring | Weak to Moderate | Can contribute to crystal packing and interactions with other aromatic systems. |

| van der Waals Forces | Entire Molecule | Weak (individually), Significant (collectively) | Important for overall cohesion and interactions in nonpolar environments. |

Note: This table provides a qualitative summary of the expected intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

To complement the static picture provided by conformational analysis, molecular dynamics (MD) simulations can offer profound insights into the dynamic behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological membrane. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or a nonpolar solvent like hexane) and allowing the system to evolve over a period of nanoseconds or even microseconds. The trajectory generated from the simulation provides a wealth of information about the molecule's flexibility, conformational transitions, and interactions with its surroundings.

Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

| Force Field | GROMOS54a7 or a similar biomolecular force field |

| Solvent Model | SPC/E (for water) or an appropriate model for a nonpolar solvent |

| Simulation Box | Cubic, with periodic boundary conditions |

| Temperature | 298.15 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: The parameters listed are typical for such simulations and would be adjusted based on the specific research question.

Analysis of the MD trajectory would focus on several key metrics:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the atomic positions of the molecule over time from a reference structure (e.g., the initial energy-minimized conformation). A stable RMSD plot that plateaus indicates that the molecule has reached a stable conformational state within the simulation.

Root Mean Square Fluctuation (RMSF): The RMSF quantifies the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility. For this compound, the terminal atoms of the isopropyl and methoxy groups, as well as the nitrogen atom of the nitrile group, are expected to exhibit higher RMSF values, reflecting their greater motional freedom.

Hypothetical Analysis of MD Simulation Data

| Analysis Metric | Expected Observation | Interpretation |

| RMSD | The RMSD of the molecule's backbone atoms is expected to equilibrate after a few nanoseconds, with fluctuations around an average value. | This suggests that the core structure of the molecule is stable, while allowing for conformational flexibility of the substituents. |

| RMSF | Higher RMSF values are anticipated for the hydrogen atoms of the methyl groups in the isopropyl and methoxy substituents, and for the nitrogen atom of the nitrile group. The atoms of the phenyl ring are expected to have lower RMSF values. | This highlights the regions of high and low flexibility within the molecule, with the phenyl ring acting as a relatively rigid core. |

| Solvent Accessible Surface Area (SASA) | The SASA of the polar nitrile and methoxy groups would be higher in a polar solvent like water, while the nonpolar isopropyl and phenyl regions would have a lower SASA. | This provides insight into how the molecule orients itself in different solvent environments to optimize its interactions. |

| Radial Distribution Function (RDF) | The RDF between the nitrile nitrogen and water hydrogens would show a sharp peak at a short distance, indicating the formation of hydrogen bonds. | This would confirm the role of the nitrile group as a hydrogen bond acceptor and quantify the extent of its hydration. |

By integrating the findings from conformational analysis and molecular dynamics simulations, a comprehensive, multi-scale understanding of the structure, dynamics, and interaction profile of this compound can be achieved. This knowledge is fundamental for predicting its behavior in complex chemical and biological systems.

Conclusion

3-Isopropyl-4-methoxyphenylacetonitrile represents a structurally interesting yet under-explored member of the arylacetonitrile family. While direct experimental data remains elusive in the surveyed literature, a comprehensive theoretical profile can be constructed based on established chemical principles and data from analogous compounds. Plausible synthetic routes, primarily through the cyanation of the corresponding benzyl (B1604629) halide, are readily conceivable. Its predicted chemical and spectroscopic properties provide a valuable framework for its future synthesis, identification, and characterization. The continued interest in substituted arylacetonitriles as versatile synthetic intermediates, particularly in the context of medicinal chemistry, underscores the potential value of further experimental investigation into this compound and its derivatives.

Applications of 3 Isopropyl 4 Methoxyphenylacetonitrile As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

Currently, there is limited direct evidence in peer-reviewed literature detailing the use of 3-Isopropyl-4-methoxyphenylacetonitrile as a versatile precursor for a wide range of heterocyclic compounds. While phenylacetonitriles, in general, are known to be valuable starting materials for synthesizing various heterocycles through reactions involving the nitrile group and the active methylene (B1212753) protons, specific examples commencing from this compound are not extensively documented beyond its role in specific pharmaceutical syntheses.

However, the structural motifs present in this compound suggest its potential for such applications. For instance, the nitrile group can undergo cyclization reactions with suitable binucleophilic reagents to form nitrogen- and oxygen-containing heterocycles. Research on analogous compounds, such as 4-methoxyphenylacetonitrile (B141487), has shown its utility in synthesizing thiazolidine (B150603) derivatives, which are five-membered sulfur-containing heterocyclic rings. sigmaaldrich.com This suggests a potential, though not yet broadly explored, avenue for this compound in heterocyclic synthesis.

Intermediate in the Construction of Carbon Frameworks

The most prominent role of this compound is as a key intermediate in the construction of complex carbon frameworks, particularly in the synthesis of the calcium channel blocker Verapamil. google.comgoogle.comwipo.int In this multi-step synthesis, the nitrile serves as a foundational building block to which additional carbon chains and functional groups are appended.

The synthesis of Verapamil showcases the utility of this compound in forming a challenging acyclic quaternary stereocenter. lookchem.com The process typically involves the alkylation of the alpha-carbon to the nitrile group. This reaction is crucial for elongating the carbon chain and introducing new functionalities necessary for the final drug molecule. The nitrile group is an essential feature, as it activates the adjacent methylene group, facilitating its deprotonation and subsequent reaction with electrophiles.

A representative synthetic route to Verapamil involves the reaction of this compound with a suitable alkylating agent, such as 1,3-dichloropropane (B93676) or a related derivative, in the presence of a strong base like sodium hydride. This step effectively builds a significant portion of the carbon skeleton of Verapamil. The resulting intermediate, which now contains an extended carbon chain attached to the phenylacetonitrile (B145931) core, undergoes further transformations to introduce the final amine functionality and complete the synthesis.

The following table summarizes a key reaction in the synthesis of Verapamil, illustrating the role of this compound as an intermediate in carbon framework construction:

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application |

| This compound | 1-Bromo-3-chloropropane | Sodium Hydride (NaH) | 2-(3-Isopropyl-4-methoxyphenyl)-5-chloropentanenitrile | Intermediate in Verapamil Synthesis |

This application underscores the strategic importance of this compound in providing a pre-functionalized aromatic core upon which a more complex and pharmacologically active carbon framework can be systematically constructed.

Role in the Academic Synthesis of Natural Product Analogs

While not a natural product itself, this compound is a critical component in the synthesis of Verapamil, which can be considered a complex, biologically active molecule and, in a broader sense, a structural analog of naturally occurring compounds that interact with biological targets. The synthesis of Verapamil is a common topic in academic research and industrial process development, focusing on efficient and stereoselective methods to construct this pharmaceutical agent. lookchem.com

The modular nature of this synthetic strategy allows for the potential preparation of other structurally related bioactive agents, positioning this compound as a key starting material for creating libraries of Verapamil analogs for further research and development. lookchem.com

Utilization in the Preparation of Advanced Organic Materials (e.g., Oligomers, Polymers), focusing on synthetic methodology

The application of this compound in the synthesis of advanced organic materials such as oligomers and polymers is not well-documented in the current scientific literature. The primary focus of research involving this compound has been on its role as an intermediate in the synthesis of small-molecule pharmaceuticals, particularly Verapamil.

In principle, the nitrile functionality of this compound could be utilized in polymerization reactions. For example, nitriles can undergo polymerization through various mechanisms, including anionic and coordination polymerization, to form polymers with unique properties. Additionally, the aromatic ring could be functionalized to introduce polymerizable groups, or the entire molecule could be incorporated as a side chain in a polymer backbone to impart specific properties. However, there are no specific examples in the literature of these approaches being employed with this compound to create advanced materials like conductive polymers, liquid crystals, or specialized resins.

Design and Synthesis of Scaffolds for Chemical Biology Research (excluding biological activity)

The core structure of this compound, after chemical modification, forms the scaffold of Verapamil, a molecule with significant applications in chemical biology as a tool to study calcium channels. However, the design and synthesis of novel scaffolds for broader chemical biology research, where the focus is on the synthetic methodology and the creation of a molecular framework for further elaboration, are not explicitly detailed for this specific compound.

The synthetic routes developed for Verapamil and its analogs, which start from this compound, inherently provide a methodology for creating a particular class of molecular scaffolds. The key synthetic transformations, such as the alkylation of the benzylic carbon, demonstrate how this starting material can be elaborated to produce molecules with a defined three-dimensional arrangement of functional groups.

For instance, the synthesis of Verapamil establishes a scaffold comprising a central quaternary carbon atom connected to an isopropyl group, a 4-methoxyphenyl (B3050149) group, a cyano (or its synthetic equivalent), and a variable alkyl chain. This scaffold can be systematically modified by altering the alkylating agent used in the synthesis. This modularity allows for the creation of a library of compounds based on the this compound core, which could then be used in chemical biology to probe structure-activity relationships, although the primary focus in the literature remains on the synthesis of Verapamil itself.

Future Research Directions and Challenges in 3 Isopropyl 4 Methoxyphenylacetonitrile Chemistry

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of substituted phenylacetonitriles is a foundational aspect of organic chemistry, with established routes often involving the cyanation of corresponding benzyl (B1604629) halides. For instance, the preparation of 4-methoxyphenylacetonitrile (B141487) can be achieved by reacting 1-(chloromethyl)-4-methoxybenzene with sodium cyanide in dry acetone, a method that yields the product in good percentages. prepchem.com Another common approach involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then treated with sodium cyanide. orgsyn.org

However, the synthesis of 3-Isopropyl-4-methoxyphenylacetonitrile presents unique challenges and opportunities for methodological refinement. The presence of both an isopropyl and a methoxy (B1213986) group on the aromatic ring necessitates a high degree of regioselectivity in any synthetic sequence. Future research should prioritize the development of synthetic routes that are not only high-yielding but also minimize the formation of isomeric byproducts.

Table 1: Potential Synthetic Strategies for this compound

| Precursor | Reagents | Potential Advantages | Key Challenges |

| 3-Isopropyl-4-methoxybenzyl halide | Metal cyanide (e.g., NaCN, KCN) | Direct and established transformation | Synthesis of the specific benzyl halide precursor; potential for side reactions. |

| 3-Isopropyl-4-methoxybenzaldehyde (B1243850) | Tosylhydrazine, followed by KCN | Avoids the use of benzyl halides | Multi-step process; optimization of reaction conditions. |

| 2-(3-Isopropyl-4-methoxyphenyl)acetic acid | Dehydration and amidation sequence | Utilizes a different functional group precursor | Requires efficient methods for nitrile formation from the corresponding acid or amide. |

The exploration of catalytic methods, such as palladium- or nickel-catalyzed cross-coupling reactions, could offer more elegant and efficient pathways. For example, the direct cyanation of an appropriately substituted aryl halide or triflate could provide a more atom-economical approach compared to traditional methods.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the nitrile functional group is well-documented, serving as a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. However, the specific electronic and steric environment created by the 3-isopropyl and 4-methoxy substituents in this compound could lead to novel and unexpected chemical behavior.

Future investigations should focus on transformations that leverage the unique substitution pattern of the aromatic ring. For example, electrophilic aromatic substitution reactions on the this compound core could exhibit interesting regioselectivity due to the interplay of the activating methoxy group and the bulky isopropyl group. Furthermore, the benzylic position, activated by both the aromatic ring and the nitrile group, is a prime site for functionalization. Research into selective C-H activation at this position could unlock a plethora of new synthetic possibilities.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent transformations of this compound are prime candidates for adaptation to these modern technologies.

Flow chemistry would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which could be crucial for optimizing the synthesis and minimizing byproduct formation. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of the synthetic processes. Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen a wide range of reaction conditions to identify optimal protocols for the synthesis and derivatization of this compound.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound can be achieved through the application of advanced in situ spectroscopic techniques. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products.

This data is invaluable for elucidating reaction kinetics and identifying transient or unstable intermediates that might otherwise go undetected. For example, in situ monitoring of a cyanation reaction could provide insights into the rate of formation of the nitrile and the potential for competing side reactions. This detailed mechanistic understanding is essential for the rational design of more efficient and selective synthetic methods.

Synergistic Approaches between Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research. Density functional theory (DFT) calculations, for instance, can be employed to predict the most stable conformations of this compound, calculate its spectroscopic properties, and model the transition states of potential reactions.

Computational modeling can guide experimental design by identifying the most promising synthetic routes and predicting the regioselectivity of reactions. For example, calculations could help to predict the most likely site of electrophilic attack on the aromatic ring or the most favorable pathway for the functionalization of the benzylic position. This synergistic approach can save significant time and resources by focusing experimental efforts on the most viable strategies.

Potential for Discovery of New Structural Motifs and Academic Applications

While the immediate applications of this compound are not yet defined, its exploration holds significant potential for the discovery of new structural motifs and for advancing fundamental academic knowledge. The unique substitution pattern of this molecule could serve as a foundational building block for the synthesis of more complex molecular architectures with interesting electronic or steric properties.

The academic value of studying this compound lies in the potential to uncover new principles of reactivity and selectivity that can be applied to other areas of organic synthesis. The challenges associated with its synthesis and the exploration of its reactivity will undoubtedly contribute to the broader toolkit of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the critical safety protocols and handling considerations for 3-Isopropyl-4-methoxyphenylacetonitrile in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in tightly sealed containers at 0–6°C to prevent degradation. Separate from oxidizing agents and ensure workplace ventilation .

- Emergency Measures : In case of eye contact, rinse with water for 15 minutes and seek medical attention. If ingested, do not induce vomiting; contact poison control immediately .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity (>97% as per GC standards for analogous nitriles) .

- Mass Spectrometry (MS) : Compare electron ionization (EI) spectra with databases like NIST Chemistry WebBook. Note that NIST data may require cross-validation due to potential errors in reference libraries .

- NMR Spectroscopy : Employ H and C NMR to confirm substituent positions (e.g., isopropyl and methoxy groups). Cross-reference with PubChem data for structurally similar acetonitriles .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design of synthetic routes for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. ICReDD’s approach integrates reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent selection, catalyst efficiency) .

- Machine Learning : Train models on existing reaction data for nitrile synthesis to predict optimal temperature, pressure, and reagent ratios.

Q. What experimental design strategies are recommended for optimizing reaction yields in the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial design to test variables (e.g., reaction time, temperature, catalyst loading). For example, vary isopropylating agents (e.g., isopropyl bromide vs. iodide) and methoxy group precursors to identify synergistic effects .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model nonlinear relationships between variables and maximize yield while minimizing byproducts.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or MS results) during characterization?

- Methodological Answer :

- Data Triangulation : Cross-validate MS/NMR results with multiple techniques (e.g., IR spectroscopy for functional groups). For NMR, use deuterated solvents and internal standards to eliminate artifacts .

- Database Cross-Checking : Compare spectra with authoritative sources like PubChem or CAS Common Chemistry. Note that NIST data may lack validation for novel compounds, requiring independent replication .

Q. What regulatory frameworks govern the use of this compound in academic research, particularly in North America?

- Methodological Answer :

- TSCA Compliance : In the U.S., this compound is restricted to R&D use under TSCA’s "SU24" classification. Ensure handling by qualified personnel and avoid commercial applications .

- Canadian DSL/NDSL : The compound is not listed on Canada’s Domestic Substances List, requiring institutional approval for import or synthesis under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.